![molecular formula C8H7FN2O B1343679 4-Fluoro-6-methoxy-1H-indazole CAS No. 887569-13-3](/img/structure/B1343679.png)
4-Fluoro-6-methoxy-1H-indazole
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Overview
Description
4-Fluoro-6-methoxy-1H-indazole is a chemical compound that has attracted the attention of researchers. It is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
4-Fluoro-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization process is greatly affected by the hydrogen bond .Physical And Chemical Properties Analysis
4-Fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It has a molecular weight of 136.13 g/mol .Scientific Research Applications
Antihypertensive Applications
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive agents . These compounds could potentially be used to develop new drugs for the treatment of high blood pressure.
Anticancer Applications
Indazole structures have been used in the development of anticancer drugs . The unique properties of the “4-Fluoro-6-methoxy-1H-indazole” could potentially enhance the effectiveness of these drugs.
Antidepressant Applications
Indazole compounds have also been used in the creation of antidepressant drugs . The specific properties of “4-Fluoro-6-methoxy-1H-indazole” could potentially be used to develop new and more effective antidepressants.
Anti-inflammatory Applications
The anti-inflammatory properties of indazole compounds make them useful in the treatment of conditions such as arthritis and other inflammatory diseases . “4-Fluoro-6-methoxy-1H-indazole” could potentially be used to create more effective anti-inflammatory drugs.
Antibacterial Applications
Indazole compounds have been used in the development of antibacterial agents . The unique properties of “4-Fluoro-6-methoxy-1H-indazole” could potentially enhance the effectiveness of these agents.
Treatment of Respiratory Diseases
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . “4-Fluoro-6-methoxy-1H-indazole” could potentially be used to develop new treatments for respiratory conditions.
Mechanism of Action
- However, indazole-containing compounds, in general, have been investigated as inhibitors of various kinases and enzymes. For instance, some indazoles play a role in treating diseases like cancer by modulating CHK1, CHK2 kinases, and human serum and glucocorticoid-dependent kinase (h-sgk) .
Target of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-6-methoxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQJKJFSQIFIQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646416 |
Source
|
Record name | 4-Fluoro-6-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-6-methoxy-1H-indazole | |
CAS RN |
887569-13-3 |
Source
|
Record name | 4-Fluoro-6-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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